molecular formula C8H7BrFNO2 B569096 Methyl 5-amino-2-bromo-4-fluorobenzoate CAS No. 1036389-86-2

Methyl 5-amino-2-bromo-4-fluorobenzoate

Cat. No. B569096
CAS RN: 1036389-86-2
M. Wt: 248.051
InChI Key: QMTDDCURRBENGD-UHFFFAOYSA-N
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Description

“Methyl 5-amino-2-bromo-4-fluorobenzoate” is a chemical compound with the molecular formula C8H7BrFNO2 . It is a solid substance and its molecular weight is 248.05 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H7BrFNO2/c1-13-8(12)4-2-7(11)5(9)3-6(4)10/h2-3H,11H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“this compound” is a solid substance . Its predicted boiling point is 331.6±42.0 °C and its predicted density is 1.653±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

Synthesis Optimization

One study focused on optimizing the synthesis of related compounds through various reactions, indicating the significance of methyl 5-amino-2-bromo-4-fluorobenzoate in the development of synthesis methods. For instance, the optimization method for synthesizing methyl 2-amino-5-fluorobenzoate demonstrated an optimal synthesis route, highlighting the efficiency of certain reactions and conditions in achieving high yields and purity of the target product (Yin Jian-zhong, 2010).

Advanced Material Applications

This compound and its derivatives find applications in the development of advanced materials, such as photosensitizers for photodynamic therapy in cancer treatment. A study on new zinc phthalocyanine compounds substituted with new benzenesulfonamide derivative groups, including similar fluorinated and brominated compounds, showcased their potential due to their good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, underlining their applicability in photodynamic therapy (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Bioactivity Studies

Derivatives of similar structures have been synthesized and evaluated for their potential biological activities. For example, research into 4-amino-5-methyl-4H-1,2,4-triazole-3-thion derivatives, which share a similar synthetic pathway and functional groups with this compound, indicated both diuretic and antidiuretic effects, suggesting a link between chemical structure and bioactivity (T. V. Kravchenko, 2018).

Sensor Development

Another application area is in the development of chemosensors, where compounds with similar functional groups have been utilized to create highly selective and sensitive sensors for metal ions, such as Aluminum ions. This underscores the role of such compounds in developing new materials for detecting and monitoring specific chemical species in various environments (Xingpei Ye, Shao-bo Sun, Ying-dong Li, L. Zhi, Wei-Na Wu, Yuan Wang, 2014).

Drug Development Intermediates

Furthermore, these compounds serve as critical intermediates in the synthesis of drugs, including thromboxane receptor antagonists, illustrating their importance in the pharmaceutical industry for developing new medications (D. C. W. and, C. Mason, 1998).

Safety and Hazards

This compound should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

properties

IUPAC Name

methyl 5-amino-2-bromo-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO2/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTDDCURRBENGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Br)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1036389-86-2
Record name methyl 5-amino-2-bromo-4-fluorobenzoate
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